molecular formula C8H4BrClN2 B1286153 6-Bromo-4-chloroquinazoline CAS No. 38267-96-8

6-Bromo-4-chloroquinazoline

Cat. No. B1286153
CAS RN: 38267-96-8
M. Wt: 243.49 g/mol
InChI Key: JFJNDMNYNYLFLJ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinazoline is a chemical compound with the empirical formula C8H4BrClN2 . It is a solid substance and is used as a reagent in chemical research .


Molecular Structure Analysis

The molecular weight of 6-Bromo-4-chloroquinazoline is 243.49 . The SMILES string representation is Clc1ccnc2ccc(Br)cc12 .


Physical And Chemical Properties Analysis

6-Bromo-4-chloroquinazoline is a solid substance . It has a molecular weight of 243.49 and its molecular formula is C8H4BrClN2 . The compound should be stored in a refrigerator .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 6-Bromo-4-chloroquinazoline is used as a synthetic intermediate in the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
  • Methods of Application or Experimental Procedures : A modification of the Stille cross-coupling involves the use of 6-bromo-2,4-dichloroquinazoline as substrate and trimethylalane (1.2 equiv.) as coupling partner in the presence of Pd(PPh 3) 4 as a source of active Pd(0) catalyst .
  • Results or Outcomes : This method affords a mixture of the C-4 substituted and C-6 cross-coupled product .

Application in Drug Discovery

  • Specific Scientific Field : Drug Discovery
  • Summary of the Application : 6-Bromo-4-chloroquinazoline is used as a synthetic intermediate in the development of biologically relevant compounds. For example, Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells . Similarly, the 4-anilinoquinazoline derivative CP-724,714 is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian and other types of cancer .
  • Methods of Application or Experimental Procedures : The synthesis of these biologically relevant compounds often involves metal-catalyzed cross-coupling reactions of halogenated quinazolinones and quinazolines .
  • Results or Outcomes : These compounds have shown potential application in pharmaceuticals and materials, demonstrating the importance of 6-Bromo-4-chloroquinazoline as a synthetic intermediate .

Safety And Hazards

6-Bromo-4-chloroquinazoline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It has the signal word “Danger” and the hazard statements H301 - H315 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

6-bromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJNDMNYNYLFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588152
Record name 6-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloroquinazoline

CAS RN

38267-96-8
Record name 6-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-quinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-bromoquinazolin-4-ol (1.0 g, 4.44 mmol) in POCl3 (10 mL) was stirred and heated at 110° C. in a sealed tube overnight. The solution was cooled to room temperature and poured onto ice (200 g.) The solution was extracted with DCM (300 mL), washed with water (200 mL), dried over Na2SO4 and concentrated in vacuo to give the impure 6-bromo-4-chloroquinazoline as a brown solid that was not purified further (1.5 g.) MS (APCI+) [M+H]+ 243.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 6-Bromo-3H-quinazolin-4-one (1.5 g, 6.65 mmole) in 1,4-dioxane (30 ml) under nitrogen was added triethylamine (2.8 ml, 19.9 mmole). The resulting suspension was rapidly stirred while phosphorous oxychloride (1.85 ml, 19.9 mmole) was added over 5 minutes. The reaction was stirred at room temperature for 5 minutes, then heated at 80° C. for 30 minutes, when no starting material was detectable by LC/MS. After cooling to room temperature, the reaction mixture was concentrated in vacuo. The resulting residue was partitioned between ethyl acetate and water. The insoluble material was collected by filtration and washed with water. The layers of the filtrate where separated and the organic layer was washed twice with water and once with brine. The organic layer was dried over magnesium sulfate, filtered and concentrated. The resulting solid was combined with the collected precipitate and the mixture was recrystallized from ethyl acetate/hexanes to give 760 mg after drying in vacuo. The resulting compound was characterized as follows: masspectrometry: M/Z=244; HPLC: method A, Rt 1.51 minutes.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Next, to a dioxane solution containing 6-bromo-3H-quinazolin-4-one (B, 15.0 g, 66.7 mmol, 1.0 equiv) is added POCl3 (20.0 mL, d=1.67, 33.4 g, 219 mmol, 3.3 equiv). Et3N (30.0 mL, d=0.726, 21.8 g, 215 mmol) is then added dropwise to the solution. The reaction mixture is heated at reflux for 12 h. The solution is cooled to room temperature and poured into an ice-water mixture. Then, the resultant precipitate is collected by filtration, washed with H2O (100 mL), and dried under vacuum to provide the desired 6-bromo-4-chloro-quinazoline (C, 15.4 g, 63.2 mmol) in 95% yield: ESI-MS m/z 243.0 (M+H)+.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
MJ Mphahlele, HK Paumo, YS Choong - Pharmaceuticals, 2017 - mdpi.com
… Our approach to the target compounds involved the use of 6-bromo-4-chloroquinazoline and 2-aryl-6-bromo-4-chloroquinazolines as substrates for amination with halogenated aniline …
Number of citations: 13 www.mdpi.com
BT Mott, C Tanega, M Shen, DJ Maloney… - Bioorganic & medicinal …, 2009 - Elsevier
… In our hands, the most straightforward synthesis began with 6-bromo-4-chloroquinazoline (Scheme 1). Addition of primary and secondary amines (including aliphatic, benzylic, …
Number of citations: 80 www.sciencedirect.com
G Erickson, J Guo, M McClure, M Mitchell, MC Salaun… - Tetrahedron …, 2014 - Elsevier
… Conversion of 17 to 6-bromo-4-chloroquinazoline (18) by treatment with POCl 3 followed by in situ displacement with aniline (19) gave 9 in 93% yield. Regioselective arylation then …
Number of citations: 25 www.sciencedirect.com
M Xin, YY Hei, H Zhang, Y Shen, SQ Zhang - Bioorganic & Medicinal …, 2017 - Elsevier
… Following the literature procedures, the key intermediate 6-bromo-4-chloroquinazoline (11) was synthesized by two steps in an overall yield of 94% using the commercially available 2-…
Number of citations: 20 www.sciencedirect.com
Y Teng, X Li, S Ren, Y Cheng, K Xi, H Shen… - European Journal of …, 2020 - Elsevier
… of m-aminophenol (0.38 g, 3.49 mmol), K 2 CO 3 (0.96 g, 6.98 mmol) in acetonitrile (20.0 mL) was stirred maintaining 30 min at room temperature, 6-bromo-4-chloroquinazoline 3 (0.85 g…
Number of citations: 11 www.sciencedirect.com
G Liu, YJ Huang, K Cao, CN Ji, L Sun, SG Xu, XG Liu - Afinidad, 2016 - raco.cat
… needle crystal, yield 54.5%, mp 94-95 C (mp 96.5-97.5 C10); 4,6-dichloroquinazoline (4b): white solid, yield 62.5%, mp 152154 C (mp 154-155 C11); 6-bromo-4-chloroquinazoline (4c): …
Number of citations: 3 www.raco.cat
Y Feng, W Duan, S Fan, H Zhang, SQ Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
… The starting material 6-bromo-4-chloroquinazoline (10) was prepared according to our … in isopropanol (20 mL), was slowly added 6-bromo-4-chloroquinazoline (5.00 g, 20.66 mmol) and …
Number of citations: 10 www.sciencedirect.com
J Kägi, W Sloan, J Schimpf, HR Nasiri, D Lashley… - Scientific Reports, 2023 - nature.com
… 4-Chloroquinazoline or 6-Bromo-4-chloroquinazoline, respectively, were reacted with 4-(4-(trifluoromethyl)phenoxy)aniline and potassium carbonate in DMSO. All starting materials are …
Number of citations: 7 www.nature.com
Y Zhang, P Niu, Q Wen, L Sun, W Wang… - Journal of …, 2020 - Wiley Online Library
… mp 154C-155C); 6-bromo-4-chloroquinazoline (4c): yellowish solid, yield 34%, mp 162C to 164C (Lit. mp 164C-166C); 4-chloro-6-iodoquinazoline (4d): orange-yellow solid, yield 33%, …
Number of citations: 4 onlinelibrary.wiley.com
YY Hei, M Xin, H Zhang, XX Xie, S Mao… - Bioorganic & Medicinal …, 2016 - Elsevier
… The key precursor 6-bromo-4-chloroquinazoline 3 was prepared from commercially available 2-amino-5-bromobenzoic acid in two steps according to our recently reported procedures …
Number of citations: 27 www.sciencedirect.com

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